molecular formula C9H13N2O3P B14242912 Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- CAS No. 398129-36-7

Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-

Cat. No.: B14242912
CAS No.: 398129-36-7
M. Wt: 228.18 g/mol
InChI Key: MOCBANWBPNIURY-UHFFFAOYSA-N
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Description

Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is a compound that belongs to the class of aminoalkylphosphinic acids. These compounds are known for their biological activity and are often used as analogues of carboxylic amino acids. They are valuable intermediates in the synthesis of other aminoalkylphosphorus acids .

Preparation Methods

The synthesis of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- typically involves the phospha-Mannich reaction. This reaction uses a P–H precursor, an aldehyde, and an amine. The reaction conditions can vary, but a common method involves the reaction of hypophosphorous acid with secondary amines and formaldehyde in wet acetic acid, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- involves its interaction with biological molecules. The compound can act as a bioisostere, mimicking the structure and function of carboxylic amino acids . This allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context.

Comparison with Similar Compounds

Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Properties

CAS No.

398129-36-7

Molecular Formula

C9H13N2O3P

Molecular Weight

228.18 g/mol

IUPAC Name

[(2-aminoacetyl)amino]methyl-phenylphosphinic acid

InChI

InChI=1S/C9H13N2O3P/c10-6-9(12)11-7-15(13,14)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)(H,13,14)

InChI Key

MOCBANWBPNIURY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CNC(=O)CN)O

Origin of Product

United States

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